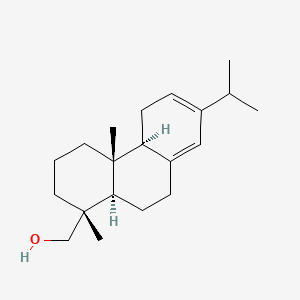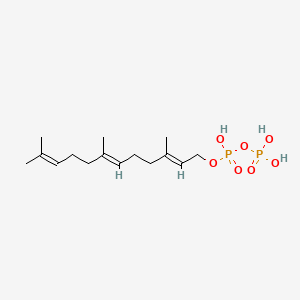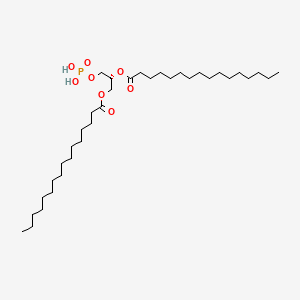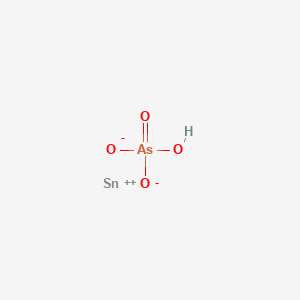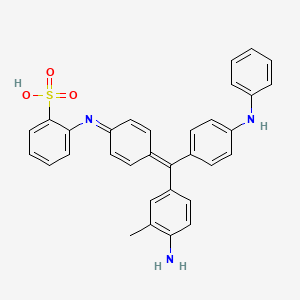
C.I. Pigment Blue 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkali Blue G is an aminobenzenesulfonic acid that is 2-aminobenzenesulfonic acid in which one of the amino hydrogens is replaced by a 4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl} group. It has a role as a fluorochrome and a histological dye. It is an imine, an aminobenzenesulfonic acid, a substituted aniline and an olefinic compound. It is a conjugate acid of a 2-(4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}anilino)benzene-1-sulfonate.
科学的研究の応用
Polymer Encapsulation
C.I. Pigment Blue 15:3, a variant of Blue 19, has been encapsulated in polymers using emulsion polymerization. This encapsulation process enhances the pigment's stability against various conditions such as temperature, pH, and electrolytes, making it suitable for diverse applications in materials science (Fu et al., 2011).
Modification with Graphene and Graphene Oxide
C.I. Pigment Blue 15 and 15:3 have been modified with graphene and graphene oxide. This modification reduces pigment aggregation, improves uniformity in particle size distribution, enhances color strength and purity, and improves wettability, broadening its application in various industries (Lv et al., 2020).
Photodynamic Therapy
C-phycocyanin, a blue pigment found in certain algae and bacteria, has been explored as a photosensitizer for photodynamic therapy against cancer cells. It generates reactive oxygen species under specific light conditions, providing a potential non-toxic treatment method in cancer therapy (Bharathiraja et al., 2016).
Surface Treatment in Polymer Blends
The surface treatment of copper phthalocyanine blue (C.I. Pigment Blue 15:3) with poly(ethylene glycol) improves its dispersion stability in aqueous media and affects its flowability and particle diameter, which is vital for its use in polymer blends (Tianyong & Chun-long, 1997).
Medical Imaging and Therapy
Various pigments, including indocyanine green and brilliant blue, have been studied for their effects on cell viability and apoptosis, indicating their potential use in medical imaging and therapy (Penha et al., 2013).
Influence on Mechanical Properties of Polymer Blends
The addition of pigments like C.I. Pigment Blue 15:4 affects the mechanical properties and crystallization behavior of polymer blends, suggesting applications in materials engineering (Fagelman & Guthrie, 2006).
Nanotechnology Applications
The encapsulation of C.I. Pigment Blue 15:3 in nano-scale aqueous dispersions and its application in ink formulations for textiles showcases its potential in nanotechnology and material sciences (Hakeim et al., 2015).
Anticancer Properties of C-Phycocyanin
C-Phycocyanin pigment demonstrates significant anticancer properties against breast cancer cells, furthering its potential as a therapeutic agent in medical applications (Safaei et al., 2019).
特性
CAS番号 |
58569-23-6 |
|---|---|
製品名 |
C.I. Pigment Blue 19 |
分子式 |
C32H27N3O3S |
分子量 |
533.6 g/mol |
IUPAC名 |
2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C32H27N3O3S/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38/h2-21,34H,33H2,1H3,(H,36,37,38) |
InChIキー |
HKAGEPARHQTMCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
その他のCAS番号 |
58569-23-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



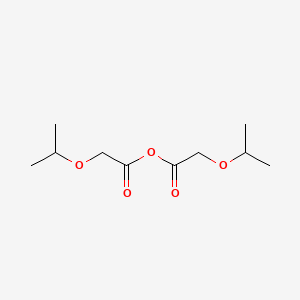
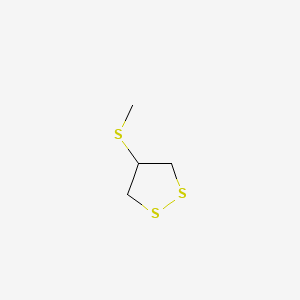
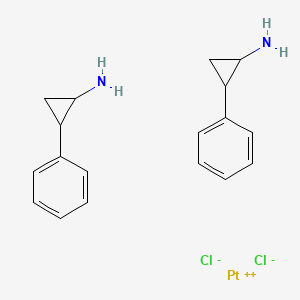
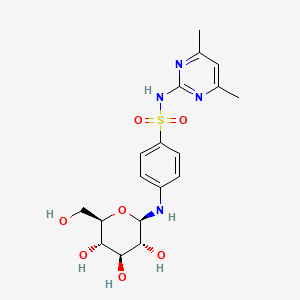
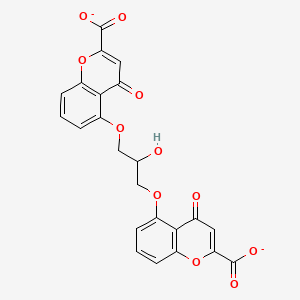
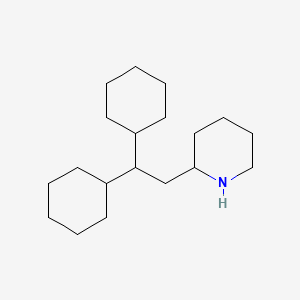
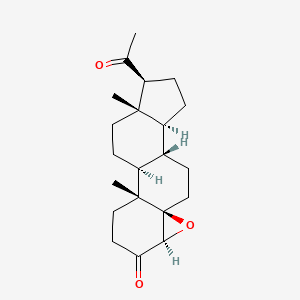
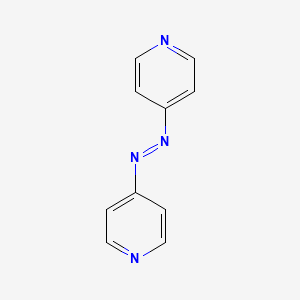
![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)
![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)
